Cas no 38136-96-8 (6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine)
6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine
- 6-chloro-2-methylsulfanyl-5-nitropyrimidin-4-amine
- 6-chloro-2-methylthio-5-nitropyrimidin-4-amine
- C5H5ClN4O2S
- 4-amino-6-chloro-2-methylthio-5-nitropyrimidine
- 4-Amino-6-chloro-2-methylthio-5-nitro-pyrimidine
- 6-chloro-2-methylsulfanyl-5-nitro-pyrimidin-4-ylamine
- AGN-PC-002XL9
- AK120013
- KB-248208
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- Inchi: 1S/C5H5ClN4O2S/c1-13-5-8-3(6)2(10(11)12)4(7)9-5/h1H3,(H2,7,8,9)
- InChI Key: PGVATALNXUVGED-UHFFFAOYSA-N
- SMILES: ClC1=C(C(N)=NC(=N1)SC)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C079115-50mg |
6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine |
38136-96-8 | 50mg |
$ 510.00 | 2022-06-06 | ||
| TRC | C079115-100mg |
6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine |
38136-96-8 | 100mg |
$ 850.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C855166-250mg |
6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine |
38136-96-8 | 95% | 250mg |
3,380.00 | 2021-05-17 | |
| Chemenu | CM122778-1g |
6-chloro-2-(methylthio)-5-nitropyrimidin-4-amine |
38136-96-8 | 95% | 1g |
$281 | 2021-08-05 | |
| Chemenu | CM122778-1g |
6-chloro-2-(methylthio)-5-nitropyrimidin-4-amine |
38136-96-8 | 95% | 1g |
$*** | 2023-05-30 | |
| Ambeed | A850327-100mg |
6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine |
38136-96-8 | 95+% | 100mg |
$188.0 | 2025-03-04 | |
| Ambeed | A850327-250mg |
6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine |
38136-96-8 | 95+% | 250mg |
$326.0 | 2025-03-04 | |
| Ambeed | A850327-1g |
6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine |
38136-96-8 | 95+% | 1g |
$844.0 | 2025-03-04 | |
| A2B Chem LLC | AF89066-100mg |
6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine |
38136-96-8 | 95+% | 100mg |
$137.00 | 2024-04-20 | |
| A2B Chem LLC | AF89066-250mg |
6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine |
38136-96-8 | 95+% | 250mg |
$234.00 | 2024-04-20 |
6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine Suppliers
6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine
Compound CAS No. 38136-96-8: 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine
The compound with CAS No. 38136-96-8, known as 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms. The pyrimidine framework is a fundamental structure in many biologically active molecules, including nucleic acids and various pharmaceutical agents.
The 6-chloro substitution on the pyrimidine ring introduces a chlorine atom at the sixth position, which can significantly influence the compound's chemical reactivity and biological activity. Chlorine substitution is often utilized in drug design to enhance pharmacokinetic properties such as solubility and bioavailability. Additionally, the methylthio group attached at the second position contributes to the molecule's electron-donating properties, potentially affecting its interaction with biological targets such as enzymes or receptors.
The presence of a nitro group at the fifth position further modulates the electronic characteristics of the molecule. Nitro groups are known for their strong electron-withdrawing effects, which can enhance the compound's ability to participate in redox reactions or bind to specific protein residues. This combination of substituents makes 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine a versatile scaffold for exploring novel therapeutic agents.
Recent studies have highlighted the potential of this compound in combating various diseases, particularly in the realm of oncology. Researchers have investigated its ability to inhibit key enzymes involved in cancer cell proliferation, such as kinase enzymes. The pyrimidine core has been shown to interact effectively with ATP-binding pockets in these enzymes, suggesting a promising avenue for drug development.
Beyond its biological applications, 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine has also been explored for its role in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in applications requiring semiconducting materials. The compound's ability to undergo redox reactions makes it suitable for use in organic light-emitting diodes (OLEDs) and other advanced electronic devices.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitutions and oxidations. The synthesis begins with a base pyrimidine derivative, which undergoes chlorination at the sixth position followed by thiolation at the second position. The introduction of the nitro group at the fifth position is achieved through oxidation using appropriate reagents such as nitric acid under controlled conditions.
Quality control and characterization of 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine are critical to ensure its purity and stability. Advanced analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to confirm its identity and structural integrity.
As research on this compound continues to advance, its potential applications are expected to expand into new areas such as agrochemicals and environmental remediation. Its ability to act as a catalyst in certain chemical reactions or as an adsorbent for heavy metals presents exciting opportunities for sustainable chemistry.
In conclusion, 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine stands out as a multifaceted compound with significant implications across various scientific disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers seeking innovative solutions in drug discovery, materials science, and beyond.
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